molecular formula C18H17N3O2S2 B2882523 N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034389-27-8

N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B2882523
CAS RN: 2034389-27-8
M. Wt: 371.47
InChI Key: LNZCCWBSUTUKKY-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it useful in scientific research.

Scientific Research Applications

Antibacterial Agents

Research on analogs of benzo[d]thiazolyl substituted compounds has shown promising antibacterial activity, especially against strains such as Staphylococcus aureus and Bacillus subtilis. These compounds demonstrate potential as novel antibacterial agents, indicating a broader application of thiazole derivatives in combating microbial infections without cytotoxic effects on mammalian cells (Palkar et al., 2017).

Supramolecular Chemistry

Isonicotinamide has been utilized as a supramolecular reagent in synthesizing Cu(II) complexes, showcasing its ability to form inorganic–organic hybrid materials with consistent supramolecular motifs. This application underscores the role of such compounds in developing materials with specific structural features (Aakeröy et al., 2003).

Tautomerization and Cyclization Reactions

Studies on oxazole and thiazole molecules have revealed their transformation into carbene tautomers through acid-base reactions, leading to potential applications in heterocyclic chemistry and catalysis (Ruiz & Perandones, 2009). Similarly, the synthesis of cyclic sulfonamides via intramolecular Diels-Alder reactions demonstrates the versatility of thiazole derivatives in synthesizing complex organic structures with potential pharmaceutical applications (Greig et al., 2001).

Herbicidal Activity

Research on isoxazoline derivatives containing thienyl groups has shown potent herbicidal activity against annual weeds, indicating the potential of thiazole and thiophene derivatives in developing new agrochemicals (Hwang et al., 2005).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11-20-15-9-13(2-3-16(15)25-11)21-18(22)12-4-6-19-17(8-12)23-14-5-7-24-10-14/h2-4,6,8-9,14H,5,7,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZCCWBSUTUKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

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